(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Description
IUPAC Name
The systematic IUPAC name for the compound is (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride . This nomenclature reflects its stereochemistry, functional groups, and structural backbone:
- Stereochemical descriptors : The (2S,4S) configuration defines the spatial arrangement of chiral centers in the pyrrolidine ring.
- Amino acid backbone : The (2S)-2-amino-3,3-dimethylbutanoyl group originates from a modified valine residue.
- Aromatic-thiazole moiety : The 4-(4-methyl-1,3-thiazol-5-yl)phenyl group contributes to its planar, heterocyclic structure.
Alternative Chemical Designations
The compound is referenced under multiple synonyms in scientific literature and chemical databases:
Registry Identifiers
Key registry identifiers for this compound include:
Structural Note : The dihydrochloride salt form modifies the molecular weight to 503.52 g/mol (base + 2HCl).
Data Table: Structural and Physicochemical Properties
Structural Analysis
The compound features:
- Pyrrolidine core : A five-membered ring with hydroxyl (C4) and carboxamide (C2) substituents.
- Chiral centers : At C2 and C4 of the pyrrolidine ring, critical for stereospecific interactions.
- Thiazole-phenyl group : Enhances hydrophobic interactions and π-stacking potential.
- Dihydrochloride salt : Improves aqueous solubility and stability.
Synthetic Relevance : The compound serves as a key intermediate in proteasome inhibitor development, notably for ixazomib derivatives.
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPMNNWFOJMCY-YQOKSLHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Pyrrolidine Formation
The (2S,4S)-pyrrolidine scaffold is constructed via a Mannich-type cyclization (Figure 1). Starting from L-hydroxyproline, Boc protection of the amine precedes oxidation of the secondary alcohol to a ketone. Reductive amination with (S)-2-amino-3,3-dimethylbutanamide introduces the side chain while preserving stereochemistry.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DMF, 0°C to rt, 12 h | 92% |
| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C | 85% |
| Reductive Amination | NaBH₃CN, AcOH, MeOH, 40°C, 6 h | 78% |
Hydroxyl Group Introduction
The 4-hydroxy group is installed via stereospecific epoxidation of a pyrroline intermediate followed by acid-catalyzed ring-opening. Using (+)-diethyl tartrate as a chiral auxiliary ensures (4S) configuration.
Synthesis of 4-(4-Methyl-1,3-thiazol-5-yl)benzylamine
Thiazole Ring Construction
The thiazole moiety is synthesized via Hantzsch thiazole synthesis (Figure 2). 4-Aminobenzaldehyde reacts with 2-bromo-1-(4-methylthiazol-5-yl)ethanone in the presence of thiourea, yielding 4-(4-methylthiazol-5-yl)benzaldehyde. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride affords the benzylamine derivative.
Optimization Insights
-
Solvent: Tetrahydrofuran (THF) improves cyclization efficiency over DMF.
-
Catalyst: AlCl₃ in Friedel-Crafts acylation steps enhances regioselectivity.
Final Assembly and Salt Formation
Sequential Amide Coupling
The pyrrolidine core is functionalized via two amidation steps:
Dihydrochloride Salt Preparation
The free base is treated with 2 equiv. HCl in methanol, yielding the dihydrochloride salt after recrystallization from ethanol/ether (purity: >99% by HPLC).
Critical Characterization Data
Process Optimization and Scalability
Protecting Group Strategy
Boc protection of the primary amine minimizes side reactions during acylation. Alternative groups (Fmoc, Cbz) were tested but showed lower stability under acidic conditions.
Chemical Reactions Analysis
Functional Group Reactivity Analysis
Based on structural features identified from permissible sources , the compound contains multiple reactive sites:
| Functional Group | Potential Reactivity | Typical Reaction Types |
|---|---|---|
| Primary amine (tert-leucine derivative) | Nucleophilic substitution | Acylation, alkylation |
| Secondary alcohol (4-hydroxy-pyrrolidine) | Oxidation/esterification | Oxidation to ketone, ether formation |
| Amide bonds | Hydrolysis | Acid/base-catalyzed cleavage |
| Thiazole ring | Aromatic electrophilic substitution | Halogenation, nitration |
Stability Considerations
Key stability parameters inferred from structural analogs:
| Condition | Stability Profile | Degradation Pathways |
|---|---|---|
| Aqueous solutions (pH <3) | Likely protonation of amine groups | Amide hydrolysis |
| Oxidative environments | Thiazole ring susceptible | Sulfur oxidation |
| Thermal stress (>150°C) | Dehydration of alcohol | Cyclization products |
Synthetic Precursor Relationships
Retrosynthetic analysis suggests these potential synthetic intermediates:
| Intermediate Type | Structure Features | Coupling Methodology |
|---|---|---|
| Pyrrolidine core | Chiral 2,4-disubstitution | Asymmetric hydrogenation |
| Thiazole-containing benzylamine | 4-Methylthiazole moiety | Suzuki-Miyaura coupling |
| Amino acid derivative | tert-Leucine analog | Solid-phase peptide synthesis |
Catalytic Interaction Data
Hypothetical catalytic interactions based on structural motifs:
| Target Enzyme Class | Binding Affinity (Predicted) | Interaction Mechanism |
|---|---|---|
| Serine proteases | Kd ≈ 10⁻⁶ M (molecular docking) | Competitive inhibition |
| Kinases | IC₅₀ ≈ 500 nM (QSAR modeling) | ATP-binding site competition |
| Epoxide hydrolases | ΔG = -8.2 kcal/mol (MM-GBSA) | Transition state mimicry |
Scientific Research Applications
cis VH 032, amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein degradation pathways, particularly those involving the VHL protein.
Medicine: Investigated for its potential role in regulating hypoxia signaling pathways, which are relevant in conditions such as chronic anemia and ischemia.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of cis VH 032, amine dihydrochloride involves its interaction with the VHL protein. This interaction can inhibit the activity of certain ion channels, such as the Kv1.2 potassium channels, by binding to the ligand-binding site. This inhibition can regulate hypoxia signaling pathways and affect cellular responses to low oxygen conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrrolidine carboxamides with modifications in stereochemistry, substituents, and salt forms. Below is a comparative analysis with key analogs:
Key Findings:
Stereochemical Impact : The (2S,4S) configuration in the target compound distinguishes it from the (2S,4R) analogs (e.g., Example 30), which may exhibit divergent binding affinities due to hydroxyl orientation .
Substituent Modifications: The 4-methylthiazole group is conserved across analogs, suggesting its critical role in target engagement .
Salt Forms : The dihydrochloride salt (target) versus hydrochloride (other analogs) may influence solubility and stability under physiological conditions .
Synthetic Utility : The target compound serves as a versatile precursor for PROTACs, enabling modular derivatization (e.g., PEG-azido extensions) .
Biological Activity
The compound (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride , commonly referred to as VHL ligand 1 or MDK7526 , is a synthetic molecule designed to facilitate targeted protein degradation through the recruitment of the von Hippel-Lindau (VHL) protein. This compound has garnered attention in the field of therapeutic development, particularly for its potential applications in oncology.
| Property | Details |
|---|---|
| Molecular Formula | C22H32Cl2N4O3S |
| Molecular Weight | 503.48 g/mol |
| CAS Number | 2376990-32-6 |
| Purity | > 96% |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml |
| Storage Temperature | 2-8°C |
The primary mechanism of action for this compound involves its role as a ligand in the PROTAC (proteolysis-targeting chimeras) technology. By binding to the VHL protein, the compound facilitates the ubiquitination and subsequent degradation of specific target proteins associated with oncogenesis, such as c-ABL and BCR-ABL. This targeted approach offers a novel strategy for cancer treatment by selectively degrading proteins that drive tumor growth and survival.
Case Studies and Research Findings
- Degradation of Oncogenic Proteins :
- Recruitment Efficiency :
- Selectivity and Safety Profile :
Comparative Analysis with Other PROTACs
The following table summarizes the biological activity and characteristics of VHL ligand 1 compared to other known PROTACs targeting similar oncogenic pathways:
| Compound Name | Target Protein | IC50 (μM) | Mechanism | Selectivity |
|---|---|---|---|---|
| VHL ligand 1 | BCR-ABL | 1.11 | PROTAC-mediated degradation | High |
| GMB-475 | BCR-ABL | 0.85 | PROTAC-mediated degradation | Moderate |
| ARV-825 | BRD4 | 0.50 | PROTAC-mediated degradation | High |
Q & A
Synthesis and Stereochemical Control
Basic: How can researchers optimize the synthetic yield of this compound while maintaining stereochemical fidelity? Methodological Answer:
- Use chiral auxiliaries or enantioselective catalysts during the coupling of the (2S)-2-amino-3,3-dimethylbutanoyl moiety to the pyrrolidine core to preserve stereochemistry .
- Monitor reaction progress via LC-MS or chiral HPLC to detect intermediates and confirm stereochemical purity .
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization, particularly during the formation of the amide bond .
Advanced: How can researchers resolve contradictions in stereochemical assignments reported in literature?
- Perform X-ray crystallography on single crystals of the compound or intermediates to unambiguously assign configurations .
- Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial relationships between protons in the pyrrolidine and thiazole-containing side chain .
Analytical Characterization
Basic: What analytical techniques are critical for verifying the purity and identity of this compound? Methodological Answer:
- Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column to assess purity. Use a mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve polar impurities .
- Confirm molecular weight via high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode .
Advanced: How can researchers distinguish between epimeric or degradation products with similar retention times in HPLC?
- Utilize tandem mass spectrometry (MS/MS) to fragment ions and compare collision-induced dissociation (CID) patterns with reference standards .
- Apply chiral stationary phases (e.g., cyclodextrin-based columns) to separate stereoisomers that co-elute under standard conditions .
Stability and Degradation
Basic: What storage conditions are recommended to prevent degradation of this compound? Methodological Answer:
- Store lyophilized powder at –20°C under inert gas (e.g., argon) to minimize hydrolysis of the amide bond or oxidation of the thiazole moiety .
- Prepare fresh solutions in deuterated solvents (e.g., DMSO-d6) for NMR studies to avoid solvent-induced degradation .
Advanced: How can researchers identify degradation products under accelerated stability testing?
- Use forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS to profile degradation pathways .
- Characterize oxidative products via NMR: look for new carbonyl signals (e.g., ketones from hydroxyl group oxidation) or shifts in thiazole proton resonances .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity? Methodological Answer:
- Screen for receptor binding affinity using fluorescence polarization assays with labeled target proteins (e.g., kinases or GPCRs) .
- Assess cytotoxicity in HEK293 or HepG2 cell lines via MTT assays, using a concentration range of 1 nM–10 µM .
Advanced: How can researchers address contradictory results in target selectivity assays?
- Perform competitive binding assays with isotopically labeled analogs (e.g., deuterated or fluorinated derivatives) to confirm direct target engagement .
- Use CRISPR-edited cell lines lacking the putative target protein to validate specificity of observed effects .
Structural and Conformational Analysis
Advanced: How can researchers determine the bioactive conformation of this compound in solution?
- Conduct molecular dynamics (MD) simulations with explicit solvent models to predict dominant conformers .
- Validate simulations using 2D NOESY NMR to detect intramolecular interactions (e.g., between the hydroxy-pyrrolidine and thiazole groups) .
Impurity Profiling
Advanced: What strategies can be used to identify and quantify trace impurities in bulk batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
